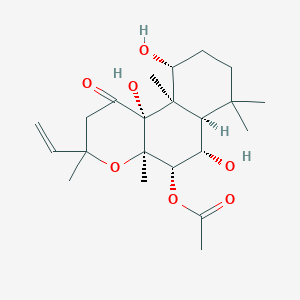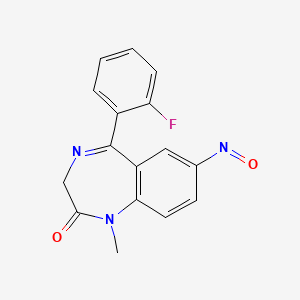
2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of a fluorophenyl group and a nitroso group, which may contribute to its unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- typically involves the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable acyl chloride or ester.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzodiazepine core with a fluorophenyl group, often using a halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
Applications De Recherche Scientifique
2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- involves its interaction with the central benzodiazepine receptors, which are part of the GABA (gamma-aminobutyric acid) receptor complex. By binding to these receptors, the compound enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and producing sedative, anxiolytic, and muscle relaxant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Known for its anxiolytic and sedative properties.
2-Hydroxyethylflurazepam: Another benzodiazepine derivative with similar pharmacological effects.
Desalkylflurazepam: A metabolite of flurazepam with anxiolytic properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- is unique due to the presence of the nitroso group, which may impart distinct chemical reactivity and pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
79490-77-0 |
|---|---|
Formule moléculaire |
C16H12FN3O2 |
Poids moléculaire |
297.28 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-1-methyl-7-nitroso-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12FN3O2/c1-20-14-7-6-10(19-22)8-12(14)16(18-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 |
Clé InChI |
HVPMFRAWYYPBKP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)

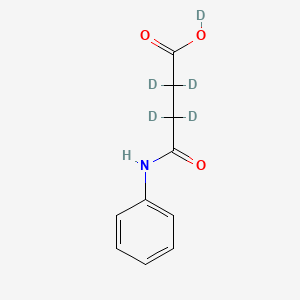
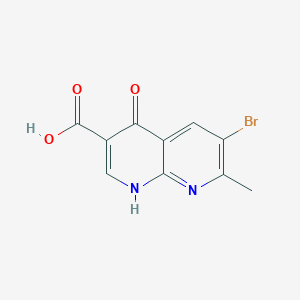

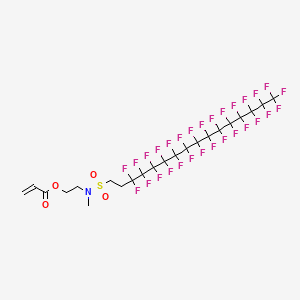
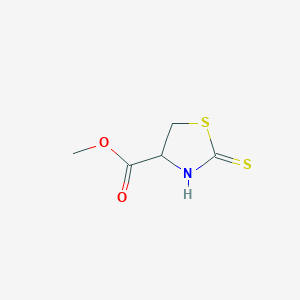

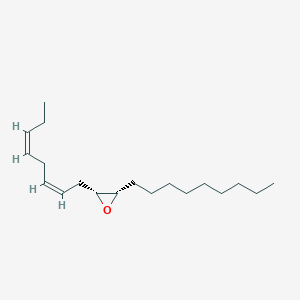
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)
